molecular formula C9H7N3O2 B2572477 4-nitro-1-phenyl-1H-pyrazole CAS No. 3994-48-7

4-nitro-1-phenyl-1H-pyrazole

Cat. No.: B2572477
CAS No.: 3994-48-7
M. Wt: 189.174
InChI Key: IATFOGDERDNVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitro-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms and a nitro group at the fourth position. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the nitro group enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitro-1-phenyl-1H-pyrazole typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method includes the reaction of phenylhydrazine with 4-nitroacetophenone under acidic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, controlled reaction conditions to ensure high yield and purity, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Palladium on carbon with hydrogen gas or sodium borohydride.

    Substitution: Concentrated nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-amino-1-phenyl-1H-pyrazole.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-nitro-1-phenyl-1H-pyrazole exhibit promising anticancer properties. The compound has been shown to induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species. For instance, when coordinated with copper(II), it enhances the production of these species, which are crucial for triggering programmed cell death in cancerous cells.

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies have shown that modifications to the pyrazole ring can enhance its potency against specific pathogens, including resistant strains .

Enzyme Inhibition
this compound has been identified as a potential inhibitor of certain enzymes, including histone deacetylases (HDACs). In a study targeting HDAC6, a derivative of this compound exhibited significant anti-inflammatory and antinecroptotic activity, suggesting its utility in treating acute liver injury and other inflammatory conditions .

Agrochemical Applications

The unique structure of this compound allows it to serve as an intermediate in the synthesis of various agrochemicals. Its derivatives can be modified to create effective pesticides and herbicides. The nitro group in the compound contributes to its biological activity, making it suitable for developing novel agricultural agents that can combat pests and diseases in crops .

Materials Science

In materials science, this compound is being explored for its potential use in creating advanced materials such as dyes and polymers. The compound can be utilized as a precursor for synthesizing azo dyes through diazotization reactions, which are valuable in textile and cosmetic industries .

Case Study 1: Anticancer Research

A study conducted on the effects of this compound derivatives on cancer cell lines revealed that specific modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. These findings support further exploration into this class of compounds for cancer therapy.

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound showed superior activity against multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. This highlights its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-nitro-1-phenyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the pyrazole ring can interact with active sites of enzymes, inhibiting their activity or modulating their function. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.

    4-Amino-1-phenyl-1H-pyrazole: Contains an amino group instead of a nitro group, leading to different chemical properties and biological activities.

    3,5-Dimethyl-1-phenyl-1H-pyrazole: Substituted at different positions, affecting its steric and electronic properties.

Uniqueness: 4-Nitro-1-phenyl-1H-pyrazole is unique due to the presence of the nitro group, which significantly influences its reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions and electrophilic substitution, making it a valuable compound in various chemical and biological research fields.

Biological Activity

4-Nitro-1-phenyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by various studies and data.

Chemical Structure and Properties

This compound (C9H7N3O2) features a pyrazole ring with a nitro group at the 4-position and a phenyl group at the 1-position. The presence of these functional groups contributes to its biological activity, influencing interactions with various biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

  • Several studies have demonstrated that pyrazole derivatives exhibit anti-inflammatory effects. For instance, compounds derived from pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds similar to this compound displayed up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone, a standard anti-inflammatory drug .

2. Antimicrobial Activity

  • Pyrazole derivatives, including this compound, have been evaluated for antimicrobial properties against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria such as E. coli and S. aureus, with some derivatives showing enhanced activity due to specific structural modifications .

3. Anticancer Properties

  • The anticancer potential of pyrazole derivatives has been explored extensively. For example, certain analogs have demonstrated cytotoxicity against cancer cell lines such as HCT116 and MCF-7, with IC50 values in the low micromolar range . Mechanistic studies suggest that these compounds may induce apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli and S. aureus
AnticancerIC50 values: HCT116 (1.1 µM), MCF-7 (3.3 µM)

Case Studies

Case Study 1: Anti-inflammatory Evaluation
In a comparative study, various pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity through in vitro assays measuring TNF-α and IL-6 levels. The results indicated that modifications at the phenyl ring significantly enhanced anti-inflammatory effects, highlighting the importance of structural design in drug development .

Case Study 2: Antimicrobial Screening
A series of novel pyrazoles were tested against multiple bacterial strains using standard agar diffusion methods. Among them, derivatives containing aliphatic amide linkages exhibited superior antimicrobial activity, suggesting that specific functional groups can enhance efficacy against resistant strains .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Pathways: Compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Modulation of Cytokine Production: By reducing cytokine levels, these compounds help mitigate inflammatory responses.
  • Induction of Apoptosis in Cancer Cells: Certain derivatives trigger apoptotic pathways in cancer cells through oxidative stress mechanisms.

Properties

IUPAC Name

4-nitro-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATFOGDERDNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-nitropyrazole (270 mg, 2.38 mmol), iodobenzene (485 mg, 2.38 mmol), 8-hydroxyquinoline (60 mg, 0.41 mmol) and K2CO3 (600 mg, 4.34 mmol) in DMSO (3 mL) was degassed with argon before being charged with CuI (45 mg, 0.23 mmol). The mixture in a sealed tube was heated at 130 C for 20 h. Water was added to induce precipitation. The precipitate was collected to give 4-nitro-1-phenyl-1H-pyrazole (454 mg).
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
45 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1-Phenyl-1H-pyrazole (500 mg, 3.4 mmol) was added to a cold mixture (−10° C.) of acetic anhydride (2.6 mL) and conc. HNO3 (0.3 mL) and stirring was continued at ambient temperature for 4 hrs. The reaction mixture quenched with cold water and filtered. Isolation of the filter cake afforded 240 mg (36.58% Yield) of 4-nitro-1-phenyl-1H-pyrazole.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Nitro-1H-pyrazole (1 g, 8.84 mmol), phenylboronic acid (2.223 g, 17.69 mmol), copper (II) acetate (2.409 g, 13.27 mmol) and pyridine (2.86 ml, 35.4 mmol) were combined in dichloromethane (40 ml) and the mixture stirred at ambient temperature open to the air with a drying tube. The mixture was filtered through a diatomaceous earth pad washing with dichloromethane; and the filtrate washed with water and brine, dried over MgSO4, filtered and concentrated to give the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.223 g
Type
reactant
Reaction Step Two
Quantity
2.86 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
2.409 g
Type
catalyst
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.